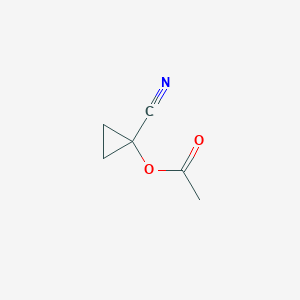

1-Cyanocyclopropyl acetate

Descripción general

Descripción

1-Cyanocyclopropyl acetate is a compound that falls under the category of cyclopropane. It has a molecular formula of C6H7NO2 and a molecular weight of 125.13 g/mol .

Synthesis Analysis

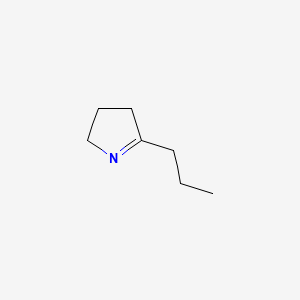

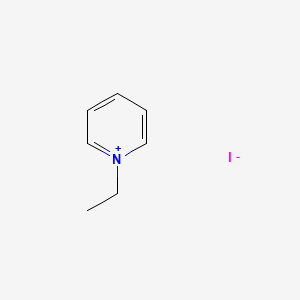

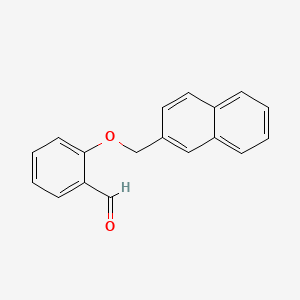

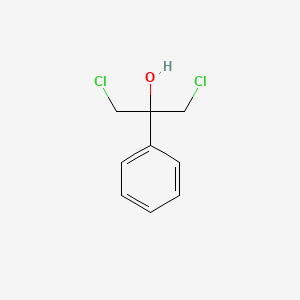

The synthesis of this compound may involve retrosynthetic analysis, a strategy for alcohol synthesis . Tertiary alcohols can be synthesized from carbon nucleophiles and ketones . An alkynide ion can be used as the nucleophile that reacts with the ketone . The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides .Molecular Structure Analysis

The molecular structure of this compound can be characterized and analyzed by industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .Chemical Reactions Analysis

The chemical reactivity and reactions of this class of compounds can lead to the formation of biologically active novel heterocyclic moieties . The identification of the quantity of an unknown solute in a solution can be achieved by making it the limiting reagent of a precipitation reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. The fiber of wood-pulp-originated cellulose acetate has a higher degree of polymerization and a slightly higher amount of low-molecular mass fractions .Aplicaciones Científicas De Investigación

Chemical Reactions and Precursor Use

1-Cyanocyclopropyl acetate exhibits significant chemical versatility, particularly in reactions involving cyclopropanes. Tilborg, Steinberg, and Boer (1974) demonstrate that 1-acetoxycyclopropanol, a related compound, can be easily substituted by various nucleophiles, such as CN, through reactions proceeding via cyclopropanone (Tilborg, Steinberg, & Boer, 1974). This indicates the potential of this compound in producing derivatives via similar pathways.

Catalytic Processes

The work of Fujita et al. (2006) showcases the role of compounds like this compound in catalytic processes. They describe the ring opening of alkylidenecyclopropanone acetal, producing intermediates that react with furan to yield various cycloadducts (Fujita, Oshima, Okuno, Sugimura, & Okuyama, 2006). This illustrates the compound's utility in controlled, catalyzed reactions.

Synthetic Applications

The synthesis and reactivity of cyclopropanones, including derivatives of this compound, are also of interest. Schaafsma, Steinberg, and Boer (2010) found that cyclopropanone hydrate can be added to cyclopropanone, producing a mixture of α,ω-dihydroxypoly-(oxycyclopropylidenes) (Schaafsma, Steinberg, & Boer, 2010). This process highlights the compound's potential in complex synthetic chemistry.

Mecanismo De Acción

Target of Action

It is known that similar compounds have been tested against cysteine proteases . Cysteine proteases are enzymes that play a crucial role in numerous biological processes, including protein degradation and regulation of key biological pathways .

Biochemical Pathways

It is known that cysteine proteases, which could be potential targets of this compound, are involved in various biochemical pathways, including those related to protein degradation and regulation of biological processes .

Result of Action

If this compound acts similarly to related compounds, it may inhibit the function of its targets (such as cysteine proteases), which could result in changes in protein degradation and regulation of biological processes .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1-Cyanocyclopropyl acetate are not well-documented in the literature. It is known that acetate, a related compound, plays a significant role in biochemical reactions . This conversion is crucial for various metabolic processes, including energy derivation and lipogenesis

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of available research data. Acetate, a related compound, has been shown to act as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood due to the lack of available research data. Related compounds such as acetate are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are currently unknown. Acetate, a related compound, is known to be involved in various metabolic pathways, including those involving enzymes and cofactors

Propiedades

IUPAC Name |

(1-cyanocyclopropyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-5(8)9-6(4-7)2-3-6/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKOIZBSGDSALQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10526822 | |

| Record name | 1-Cyanocyclopropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10526822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87656-22-2 | |

| Record name | 1-Cyanocyclopropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10526822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

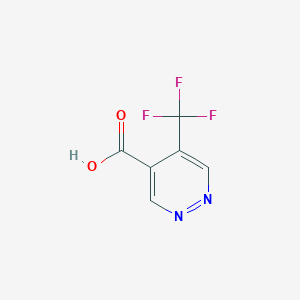

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B3058006.png)